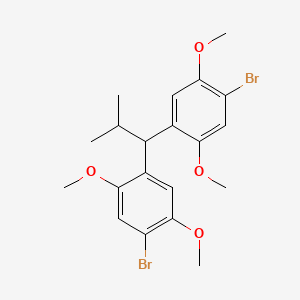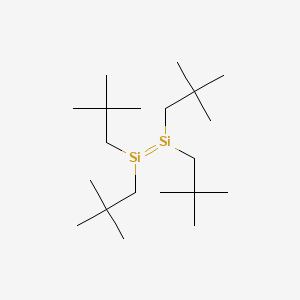
5-Methoxyfluoranthene-3,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxyfluoranthene-3,9-diol is a chemical compound that belongs to the class of fluoranthenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a methoxy group at the 5th position and two hydroxyl groups at the 3rd and 9th positions on the fluoranthene backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyfluoranthene-3,9-diol can be achieved through several methods. One common approach involves the dihydroxylation of 5-methoxyfluoranthene using osmium tetroxide or potassium permanganate. The reaction conditions typically involve the use of a solvent such as acetone or methanol and a catalyst to facilitate the addition of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale dihydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxyfluoranthene-3,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form fluoranthene derivatives with fewer oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various fluoranthene derivatives, such as fluoranthene-3,9-dione (from oxidation) and 5-methoxyfluoranthene (from reduction) .
Aplicaciones Científicas De Investigación
5-Methoxyfluoranthene-3,9-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxyfluoranthene-3,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The methoxy group can also influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyfluoranthene: Lacks the hydroxyl groups present in 5-Methoxyfluoranthene-3,9-diol.
Fluoranthene-3,9-diol: Lacks the methoxy group present in this compound.
5-Hydroxyfluoranthene-3,9-diol: Has a hydroxyl group instead of a methoxy group at the 5th position.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88070-11-5 |
|---|---|
Fórmula molecular |
C17H12O3 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
5-methoxyfluoranthene-3,9-diol |
InChI |
InChI=1S/C17H12O3/c1-20-10-7-14-11-3-2-9(18)6-13(11)12-4-5-16(19)15(8-10)17(12)14/h2-8,18-19H,1H3 |
Clave InChI |
HSPQSYKMWLJCAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)






![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)

silane](/img/structure/B14376772.png)




